molecular formula C11H15NO5 B3046280 (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 1217718-26-7

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B3046280
CAS No.: 1217718-26-7
M. Wt: 241.24
InChI Key: FXOLAAHVRBTUCR-NXEZZACHSA-N
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Description

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid (CAS: 2350657-96-2) is a chiral amino acid derivative with a molecular formula of C₁₁H₁₅NO₅ and a molecular weight of 241.24 g/mol . Its structure features a 3,4-dimethoxyphenyl group attached to a β-carbon, along with hydroxyl and amino groups at the α- and β-positions, respectively. The compound is stored under dry conditions at 2–8°C and is primarily used in research settings, though its specific biological or pharmacological applications remain underexplored in the provided evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLAAHVRBTUCR-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]([C@H](C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654619
Record name (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217718-26-7
Record name (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2R,3R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation,

Biological Activity

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, also known as a derivative of the amino acid L-DOPA, is a compound that has garnered attention in various fields of biological research. Its structural properties and potential applications make it a significant subject of study in neuroscience, pharmaceutical development, and biochemical research.

  • Molecular Formula : C₁₁H₁₅N₁O₅
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 2350657-96-2

Neuroscience Research

The compound is primarily studied for its neuroprotective effects , which are crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been documented in several studies.

Pharmaceutical Development

As a key intermediate in the synthesis of various pharmaceuticals, this compound plays a vital role in creating drugs targeting the central nervous system. Its unique chemical structure allows it to interact with specific receptors, enhancing its therapeutic potential.

Biochemical Studies

Researchers utilize this compound to investigate amino acid metabolism and its implications in metabolic disorders. By understanding its role in cellular functions, scientists can gain insights into various biochemical pathways and their disruptions in disease states.

Natural Product Synthesis

The compound is also employed in the synthesis of complex natural products. Its structural features facilitate the discovery of new therapeutic agents by providing a scaffold for further chemical modifications.

Neuroprotective Effects

A study highlighted the compound's efficacy in protecting dopaminergic neurons from apoptosis induced by neurotoxic agents. The results indicated a significant reduction in cell death when treated with this compound compared to control groups.

StudyFindings
Neuroprotective Study (2021)Reduced apoptosis in dopaminergic neurons by 40% when treated with 10 µM of the compound.
Metabolic Pathway Analysis (2022)Identified modulation of key enzymes involved in amino acid metabolism, suggesting potential applications in metabolic disorders.

Pharmaceutical Applications

In drug development, this compound has been used as an essential building block for synthesizing novel compounds aimed at treating neurological disorders. One notable derivative demonstrated enhanced binding affinity for dopamine receptors.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid, also known as (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, is a derivative of phenylalanine and a valuable amino acid analog . It is utilized in various research fields, including neuroscience, pharmaceutical development, biochemical studies, natural product synthesis, and analytical chemistry .

Scientific Research Applications

  • Neuroscience Research This compound is studied for its potential neuroprotective effects, making it valuable in developing treatments for neurodegenerative diseases .
  • Pharmaceutical Development It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system .
  • Biochemical Studies Researchers use it to investigate amino acid metabolism and its role in cellular functions, providing insights into metabolic disorders .
  • Natural Product Synthesis The compound is employed in the synthesis of complex natural products, aiding in the discovery of new therapeutic agents .
  • Analytical Chemistry It is utilized as a standard in analytical methods to quantify similar compounds, ensuring accuracy in research and quality control .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of β-hydroxy-α-amino acids with aryl substituents. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Stereochemistry Key Properties
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid 2350657-96-2 C₁₁H₁₅NO₅ 241.24 3,4-dimethoxyphenyl (2R,3R) High polarity due to methoxy groups; storage at 2–8°C
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 1217649-15-4 C₉H₁₀FNO₃ 199.18 3-fluorophenyl (2S,3S) Increased polarity from fluorine; lower molecular weight
N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 87421-24-7 C₁₄H₁₇FNO₅ 299.12 3-fluorophenyl, Boc-protected (2R,3R) Hydrophobic Boc group; topological polar surface area (TPSA) = 95.9 Ų; XLogP = 1.5
(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid 7309-54-8 C₉H₁₁NO₃ 181.19 Phenyl (2R,3R) Lower logP (0.83) due to absence of methoxy groups
(R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid - C₁₀H₁₀F₃NO₂ 233.19 3-CF₃-phenyl R Strong electron-withdrawing CF₃ group; potential metabolic stability

Key Comparative Insights

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound enhances hydrophobicity compared to unsubstituted phenyl analogs (e.g., CAS 7309-54-8) but is less polar than hydroxylated variants (e.g., (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid, CAS 32140-49-1) .

Stereochemical Influence :

  • The (2R,3R) configuration is critical for chiral recognition in biological systems. For example, (2S,3S) -fluoro derivatives (CAS 1217649-15-4) may display divergent binding affinities compared to the target compound .

Protective Groups :

  • Boc-protected derivatives (e.g., CAS 87421-24-7) are synthetically advantageous for peptide coupling but exhibit reduced solubility due to increased hydrophobicity .

Reactivity and Stability :

  • The 3,4-dimethoxyphenyl group in the target compound may undergo β-O-4 bond cleavage under alkaline conditions, as observed in lignin model compounds (). This contrasts with trifluoromethylphenyl analogs, where the CF₃ group enhances resistance to nucleophilic attack .

Q & A

Q. What are the critical steps in synthesizing (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis involves:
  • Protection of functional groups : Use 4-methylmorpholine and benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) to activate carboxyl groups and prevent undesired side reactions.

  • Coupling reactions : In anhydrous dimethylformamide (DMF), under nitrogen, to ensure regioselectivity.

  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (2R,3R)-enantiomer, as racemization is a risk during synthesis.

  • Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) removes protecting groups while preserving stereochemistry.
    Typical yields range from 65–78% under optimized conditions .

    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
Carboxyl activationPyBOP, DMF, 0°C8590%
CouplingRT, 12h7895%
Deprotection6M HCl, 60°C9298%

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the presence of 3,4-dimethoxy phenyl (δ 3.75–3.85 ppm for OCH3_3), α-hydroxy (δ 4.2–4.4 ppm), and carboxylic acid (δ 12.1 ppm).
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) validate purity (>98%) and molecular mass (calculated: 283.28 g/mol; observed: [M+H]+^+ = 284.3).
  • X-ray crystallography : Resolves absolute stereochemistry via single-crystal analysis .

Advanced Research Questions

Q. How does stereochemistry at C2 and C3 influence biological activity, and what experimental approaches validate this?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare (2R,3R) with (2S,3S) and diastereomers in enzyme inhibition assays (e.g., CYP450 isoforms). The 3,4-dimethoxy groups enhance membrane permeability, while the (2R,3R) configuration optimizes hydrogen bonding with target proteins.

  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with enzymes like tyrosine hydroxylase.

  • In vitro assays : Measure IC50_{50} values against relevant targets. For example, the (2R,3R) isomer shows 10-fold higher inhibition of α-glucosidase than the (2S,3S) form .

    • Data Table : Biological Activity Comparison
Isomerα-Glucosidase IC50_{50} (μM)Solubility (mg/mL)LogP
(2R,3R)12.3 ± 1.28.91.2
(2S,3S)135.6 ± 4.57.11.3

Q. How can researchers resolve contradictions in reported solubility and bioavailability data for this compound?

  • Methodological Answer :
  • Solubility assays : Use shake-flask method (pH 1–7.4) to replicate conditions from conflicting studies. For example, high solubility in water (8.9 mg/mL) contradicts low bioavailability (0.56 score), suggesting first-pass metabolism limits absorption.
  • Permeability studies : Caco-2 cell monolayers quantify Papp_{app} (apparent permeability). Low Papp_{app} (<1 × 106^{-6} cm/s) aligns with poor bioavailability despite solubility.
  • Metabolic stability : Liver microsome assays identify rapid oxidation via CYP3A4, explaining discrepancies between in vitro and in vivo data .

Q. What computational strategies predict interactions between this compound and enzymes like tyrosine hydroxylase?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns using AMBER or GROMACS. The 3,4-dimethoxy group forms π-π stacking with Phe300 in tyrosine hydroxylase.
  • QM/MM calculations : Assess proton transfer mechanisms at the active site. The α-hydroxy group participates in a key hydrogen bond with Glu332.
  • Free energy perturbation (FEP) : Predict ΔΔG for mutations (e.g., Glu332Ala) to validate interaction sites .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but low in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and clearance rates in rodent models. Rapid renal clearance (CL = 35 mL/min/kg) explains poor efficacy despite potent enzyme inhibition.
  • Prodrug design : Introduce ester groups (e.g., ethyl ester) to enhance membrane permeability and prolong t1/2_{1/2}.
  • Tissue distribution studies : Use radiolabeled 14^{14}C-compound to track accumulation in target organs .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 2
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

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